

Mass spectrometry fragmentation pattern of 3-Chloro-5-phenylpyridazine

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Compound of Interest

Compound Name: 3-Chloro-5-phenylpyridazine

Cat. No.: B129276

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **3-Chloro-5-phenylpyridazine**

Introduction

3-Chloro-5-phenylpyridazine is a heterocyclic compound with a molecular formula of $C_{10}H_7ClN_2$ and an exact mass of approximately 190.03 Da^[1]. As a substituted pyridazine, it holds potential interest in medicinal chemistry and materials science. The structural elucidation of such novel compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. Specifically, Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint," which is invaluable for confirming its identity and inferring its structure.

This guide, intended for researchers and drug development professionals, offers a comprehensive analysis of the predicted electron ionization mass spectrometry fragmentation pattern of **3-Chloro-5-phenylpyridazine**. It provides a logical framework for interpreting its mass spectrum by comparing it with isomeric and substituent analogs, supported by established fragmentation principles of heterocyclic and halogenated compounds.

Part 1: Elucidation of the Fragmentation Pattern of 3-Chloro-5-phenylpyridazine

The fragmentation of **3-Chloro-5-phenylpyridazine** under electron ionization is dictated by the stability of the resulting ions and neutral losses. The pyridazine ring, the phenyl substituent, and the chloro-substituent each influence the fragmentation pathways.

The Molecular Ion ($M^{+\bullet}$)

Upon electron ionization, **3-Chloro-5-phenylpyridazine** will lose an electron to form the molecular ion ($M^{+\bullet}$) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key diagnostic feature will be the isotopic pattern introduced by the chlorine atom. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , with a natural abundance ratio of approximately 3:1[2][3]. Consequently, the mass spectrum will exhibit two peaks for the molecular ion:

- $[M]^{+\bullet}$ peak at m/z 190, corresponding to the molecule containing the ^{35}Cl isotope.
- $[M+2]^{+\bullet}$ peak at m/z 192, for the molecule with the ^{37}Cl isotope.

The relative intensity of the $[M+2]^{+\bullet}$ peak will be approximately one-third that of the $[M]^{+\bullet}$ peak, providing a clear indication of the presence of a single chlorine atom[4]. This isotopic signature will also be observable for any fragment ions that retain the chlorine atom.

Proposed Fragmentation Pathways

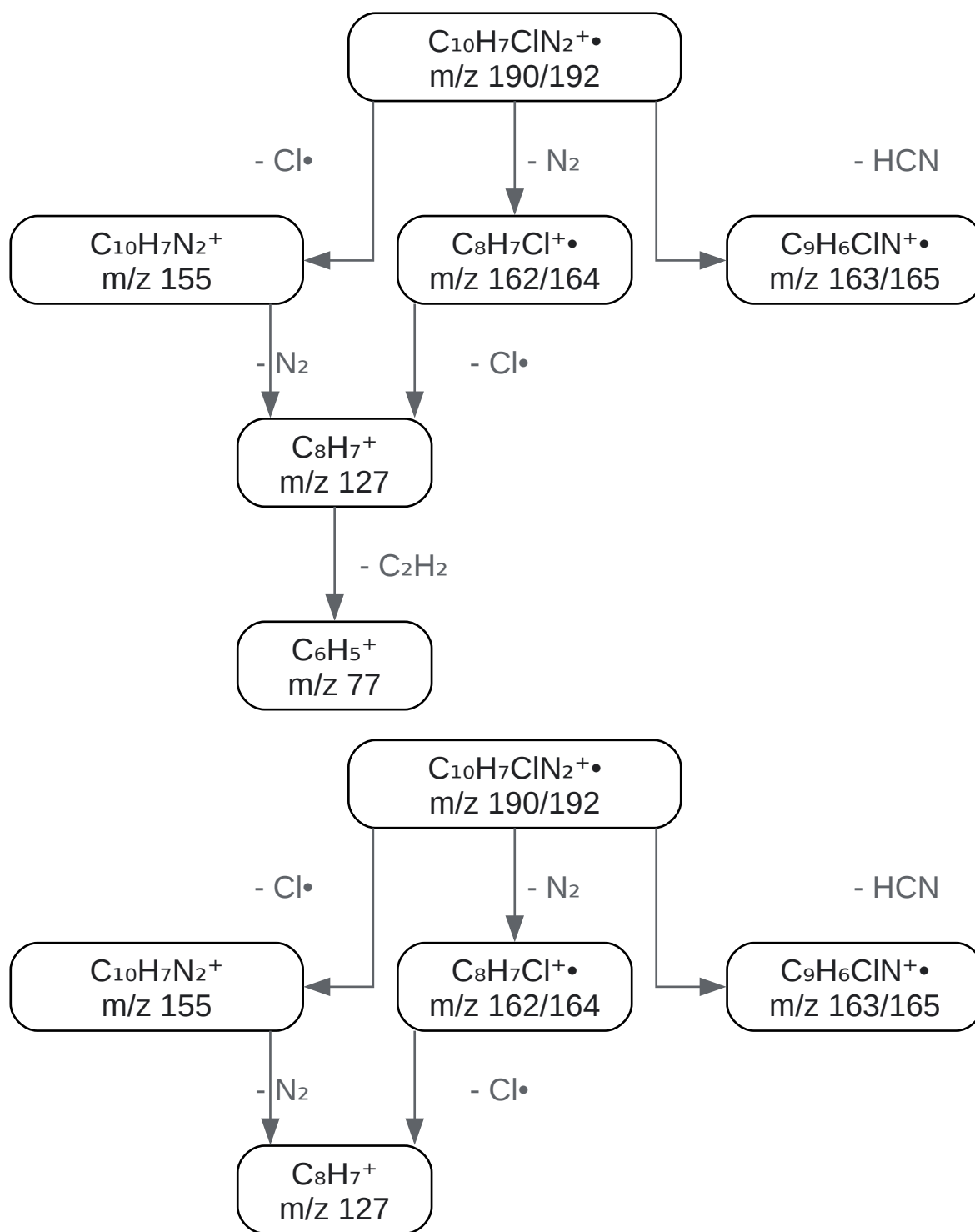
The energetically unstable molecular ion will undergo a series of fragmentation reactions to form more stable daughter ions. The primary fragmentation pathways are predicted as follows:

- **Loss of Nitrogen (N_2):** The pyridazine ring is known to be susceptible to the elimination of a stable molecule of nitrogen gas (N_2), a process that is thermodynamically favorable. This would lead to a significant fragment ion at m/z 162 ($[M-28]^{+\bullet}$).
- **Loss of a Chlorine Radical ($\text{Cl}\cdot$):** Cleavage of the C-Cl bond can result in the loss of a chlorine radical, leading to a fragment ion at m/z 155 ($[M-35]^+$).
- **Loss of Hydrogen Cyanide (HCN):** Heterocyclic aromatic rings containing nitrogen often undergo fragmentation with the loss of HCN . This could occur from the pyridazine ring, resulting in a fragment at m/z 163 ($[M-27]^+$).
- **Sequential Fragmentation:** The initial fragments can undergo further decomposition. For example, the $[M-\text{N}_2]^{+\bullet}$ ion (m/z 162) could subsequently lose a chlorine radical to produce an

ion at m/z 127. Alternatively, the $[M-Cl]^+$ ion (m/z 155) could lose N_2 to also yield the ion at m/z 127.

- **Phenyl Group Fragmentation:** The phenyl ring itself can fragment, typically through the loss of acetylene (C_2H_2), leading to smaller fragment ions. For instance, the phenyl cation ($C_6H_5^+$) at m/z 77 is a common fragment in the mass spectra of phenyl-containing compounds.

Visualization of the Fragmentation Pathway



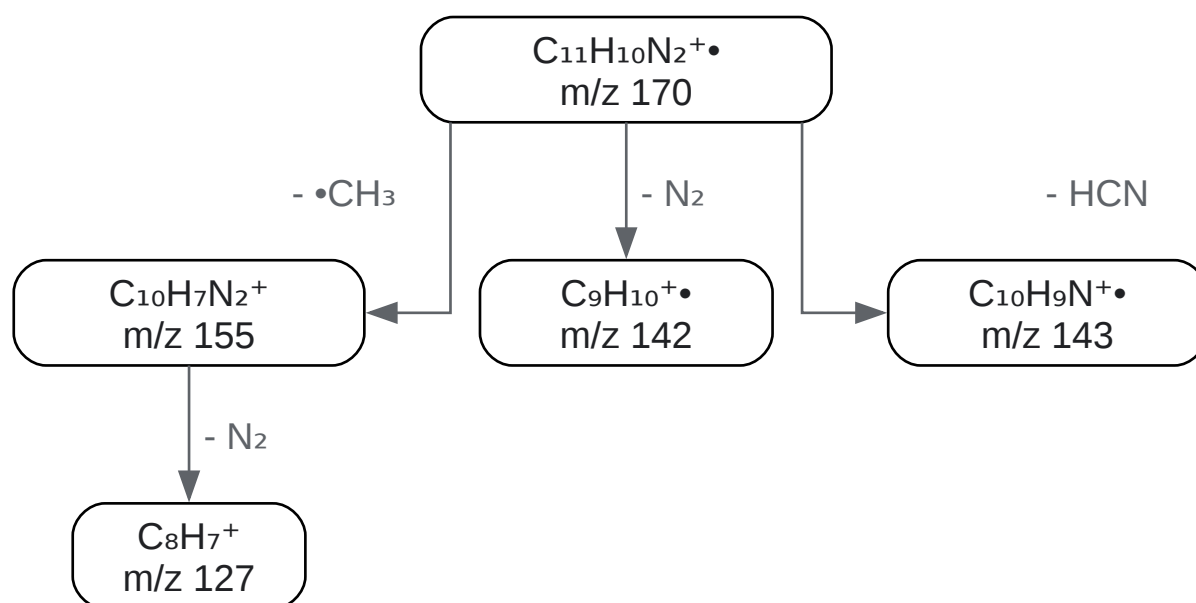
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Caption: Predicted fragmentation for the isomer 3-Chloro-6-phenylpyridazine.

Substituent Effect Comparison: 3-Methyl-5-phenylpyridazine

Replacing the chloro group with a methyl group gives 3-Methyl-5-phenylpyridazine ($C_{11}H_{10}N_2$, MW ≈ 170.21 g/mol).^[5] This comparison highlights the influence of the substituent on fragmentation. The primary differences would be:

- The molecular ion would be at m/z 170.
- Instead of losing a chlorine radical (35 u), a primary fragmentation would be the loss of a methyl radical ($\bullet CH_3$, 15 u) to form a stable ion at m/z 155.
- Loss of a hydrogen atom to form a stable tropylium-like ion might also be observed.



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Caption: Predicted fragmentation for 3-Methyl-5-phenylpyridazine.

Comparative Data Summary

Compound	MW	Key Fragments (m/z)	Characteristic Neutral Loss
3-Chloro-5-phenylpyridazine	190/192	163, 162, 155, 127	N ₂ , Cl•, HCN
3-Chloro-6-phenylpyridazine	190/192	163, 162, 155, 127	N ₂ , Cl•, HCN
3-Methyl-5-phenylpyridazine	170	155, 143, 142, 127	•CH ₃ , N ₂ , HCN

Part 3: Experimental Protocol

The following is a detailed methodology for the analysis of **3-Chloro-5-phenylpyridazine** using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Objective: To obtain a reproducible electron ionization mass spectrum and fragmentation pattern for **3-Chloro-5-phenylpyridazine**.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
- EI source.
- Quadrupole mass analyzer or Time-of-Flight (TOF) analyzer.

Materials:

- **3-Chloro-5-phenylpyridazine** sample.
- High-purity solvent (e.g., dichloromethane or ethyl acetate).
- Volumetric flasks and micropipettes.
- GC vials with septa.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **3-Chloro-5-phenylpyridazine** in the chosen solvent (e.g., 1 mg/mL).
 - Perform a serial dilution to a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- GC-MS Parameters:
 - GC Column: Use a standard non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 µL.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
 - Transfer Line Temperature: 280 °C.
- Mass Spectrometer Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.

- Mass Range: Scan from m/z 40 to 400.
- Scan Rate: 2-3 scans/second.
- Data Acquisition and Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the data using the instrument's software.
 - Identify the chromatographic peak corresponding to **3-Chloro-5-phenylpyridazine**.
 - Extract the mass spectrum from this peak.
 - Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the observed spectrum with the predicted pattern.

Part 4: Scientific Integrity and Validation

Internal Validation through Isotopic Patterns: The trustworthiness of the interpretation of the mass spectrum is significantly enhanced by the presence of the chlorine atom. As previously mentioned, the characteristic 3:1 ratio of the $[M]^+\bullet$ and $[M+2]^+\bullet$ peaks provides a built-in validation for the molecular ion. Furthermore, any fragment ion that retains the chlorine atom will also exhibit this isotopic signature, confirming its elemental composition and aiding in the assignment of its structure.

The Role of High-Resolution Mass Spectrometry (HRMS): For unambiguous structure elucidation, high-resolution mass spectrometry is invaluable. HRMS can measure the m/z values of ions with high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the proposed chemical formulas and lending strong support to the predicted fragmentation pathways.

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